N-(Phenylcarbamoyl)-L-alanyl-L-leucine
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Overview
Description
N-(Phenylcarbamoyl)-L-alanyl-L-leucine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to an L-alanyl-L-leucine backbone, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-leucine typically involves the reaction of L-alanyl-L-leucine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated purification systems further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various functional groups
Scientific Research Applications
N-(Phenylcarbamoyl)-L-alanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical processes. The phenylcarbamoyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
N-(Phenylcarbamoyl)-L-alanyl-L-leucine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-L-alanyl-L-valine and N-(Phenylcarbamoyl)-L-alanyl-L-isoleucine. These compounds share a similar backbone structure but differ in the side chains attached to the L-alanyl group. The unique combination of the phenylcarbamoyl group with the L-alanyl-L-leucine backbone imparts distinct chemical and biological properties to this compound, making it a valuable compound for research and development .
Properties
CAS No. |
827613-36-5 |
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Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)9-13(15(21)22)19-14(20)11(3)17-16(23)18-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,19,20)(H,21,22)(H2,17,18,23)/t11-,13-/m0/s1 |
InChI Key |
JQEOENSJIGEOMN-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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